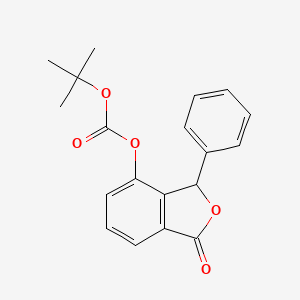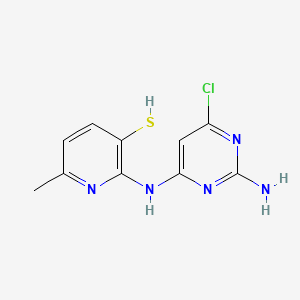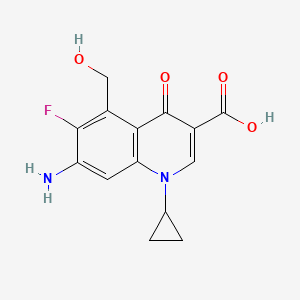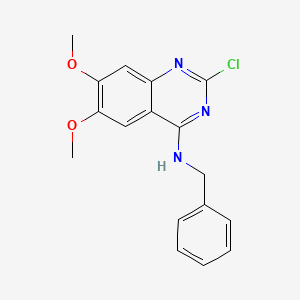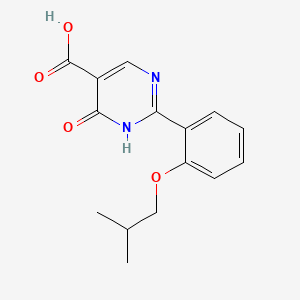
5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes, including as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the pyrimidine ring.
Substitution Reactions: Introducing the 2-(2-(2-methylpropoxy)phenyl) group.
Oxidation/Reduction Reactions: Adjusting the oxidation state to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up reactions.
Controlled Temperature and Pressure: Maintaining specific conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical tool.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Such as uracil, thymine, and cytosine, which are components of nucleic acids.
Other Carboxylic Acids: Compounds with similar functional groups but different structures.
Uniqueness
The uniqueness of 5-Pyrimidinecarboxylic acid, 1,4-dihydro-2-(2-(2-methylpropoxy)phenyl)-4-oxo- lies in its specific structure, which imparts unique chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
63874-69-1 |
|---|---|
Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-[2-(2-methylpropoxy)phenyl]-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)8-21-12-6-4-3-5-10(12)13-16-7-11(15(19)20)14(18)17-13/h3-7,9H,8H2,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
YDTMUZAZQWCJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
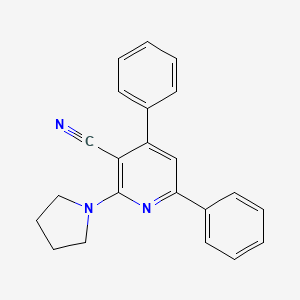


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)


